molecular formula C14H19BN2O2 B2795131 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile CAS No. 1384855-57-5

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile

Cat. No.: B2795131
CAS No.: 1384855-57-5
M. Wt: 258.13
InChI Key: IMQHOLMJXIRKOJ-UHFFFAOYSA-N
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Description

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile is an organic compound that features a benzonitrile core substituted with a methylamino group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile typically involves the following steps:

    Formation of the benzonitrile core: This can be achieved through a nucleophilic aromatic substitution reaction where a suitable halogenated benzonitrile is reacted with a methylamine source.

    Introduction of the dioxaborolane moiety: This step involves the borylation of the aromatic ring, which can be done using a palladium-catalyzed cross-coupling reaction with bis(pinacolato)diboron under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the above reactions are optimized for yield and purity. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The methylamino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are typically employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

    Industry: It can be used in the production of advanced materials, such as polymers and electronic materials.

Mechanism of Action

The mechanism of action of 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It can influence biochemical pathways, such as signal transduction and metabolic processes, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzene
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile

Uniqueness

2-(Methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzonitrile is unique due to the presence of both the methylamino and dioxaborolane groups on the benzonitrile core. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

2-(methylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-7-6-10(9-16)12(8-11)17-5/h6-8,17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQHOLMJXIRKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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